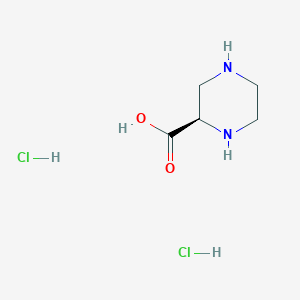
Laurcetium bromide
Vue d'ensemble
Description
Le Bromure de Laurcetium est un composé chimique appartenant à la classe des halogénoalcanes, où un atome de brome est lié à un groupe alkyle. Les halogénoalcanes sont connus pour leur réactivité et sont largement utilisés en synthèse organique. Le Bromure de Laurcetium, en particulier, se distingue par ses applications dans divers domaines scientifiques en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le Bromure de Laurcetium peut être synthétisé par plusieurs méthodes, notamment :
Bromation des Alcènes : Il s'agit de l'addition de brome à un alcène en présence d'un catalyseur tel que le bromure de fer.
Réactions de Substitution : Les alcools peuvent être convertis en bromures d'alkyle en utilisant des réactifs comme le tribromure de phosphore (PBr3) ou l'acide bromhydrique (HBr) en présence d'un solvant comme l'acide acétique
Méthodes de Production Industrielle
La production industrielle du Bromure de Laurcetium implique généralement la bromation à grande échelle des alcènes ou l'utilisation d'agents bromants dans des réacteurs à flux continu pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de Réactions
Le Bromure de Laurcetium subit plusieurs types de réactions chimiques, notamment :
Substitution Nucléophile : Il réagit avec les nucléophiles pour former de nouveaux composés. Par exemple, il peut réagir avec l'hydroxyde de sodium pour former un alcool.
Réactions d'Élimination : Dans des conditions basiques, le Bromure de Laurcetium peut subir une élimination pour former des alcènes.
Oxydation et Réduction : Il peut être oxydé pour former des alcools correspondants ou réduit pour former des alcanes
Réactifs et Conditions Communs
Substitution Nucléophile : L'hydroxyde de sodium (NaOH), le cyanure de potassium (KCN) et l'ammoniac (NH3) sont des réactifs courants.
Réactions d'Élimination : Des bases fortes comme le tert-butylate de potassium (KOtBu) sont utilisées.
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés
Principaux Produits Formés
Substitution Nucléophile : Alcools, nitriles et amines.
Élimination : Alcènes.
Oxydation : Alcools
Applications de la Recherche Scientifique
Le Bromure de Laurcetium a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire en synthèse organique et dans la préparation d'autres composés bromés.
Biologie : Utilisé dans l'étude des mécanismes enzymatiques et comme réactif dans les dosages biochimiques.
Médecine : Étudié pour son utilisation potentielle dans les produits pharmaceutiques et comme agent de radiomarquage pour l'imagerie diagnostique.
Industrie : Utilisé dans la production d'ignifugeants, de produits agrochimiques et comme catalyseur dans les réactions de polymérisation .
Mécanisme d'Action
Le Bromure de Laurcetium exerce ses effets principalement par des réactions de substitution nucléophile. L'atome de brome, étant un bon groupe partant, facilite la formation d'un intermédiaire carbocation, qui réagit ensuite avec les nucléophiles. Ce mécanisme est crucial dans son rôle d'intermédiaire en synthèse organique .
Applications De Recherche Scientifique
Laurcetium Bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other brominated compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals and as a radiolabeling agent for diagnostic imaging.
Industry: Utilized in the production of flame retardants, agrochemicals, and as a catalyst in polymerization reactions .
Mécanisme D'action
Laurcetium Bromide exerts its effects primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which then reacts with nucleophiles. This mechanism is crucial in its role as an intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Composés Similaires
Bromure de Méthyle : Utilisé comme fumigant et en synthèse organique.
Bromure d'Éthyle : Utilisé dans la synthèse de produits pharmaceutiques et comme anesthésique.
Bromure de Propyle : Utilisé comme solvant et dans la production d'autres produits chimiques .
Unicité
Le Bromure de Laurcetium est unique en raison de sa réactivité spécifique et de la stabilité des produits résultants. Sa capacité à subir un large éventail de réactions chimiques en fait un composé polyvalent dans les applications de recherche et industrielles .
Propriétés
IUPAC Name |
dodecyl-(2-ethoxy-2-oxoethyl)-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO2.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-19(3,4)17-18(20)21-6-2;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKFQHHOLTACB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)OCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939214 | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1794-75-8 | |
| Record name | 1-Dodecanaminium, N-(2-ethoxy-2-oxoethyl)-N,N-dimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurcetium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Ethoxy-2-oxoethyl)-N,N-dimethyldodecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl(2-ethoxy-2-oxoethyl)dimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURCETIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1TGH6857X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)

![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)





![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)
